![molecular formula C17H13N3O3 B12904497 3-Methyl-1-(2-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole CAS No. 654650-92-7](/img/structure/B12904497.png)
3-Methyl-1-(2-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(2-nitrophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of chromeno-pyrazoles. This compound is characterized by its unique structure, which includes a chromene ring fused with a pyrazole ring, and a nitrophenyl group attached to the pyrazole ring. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-nitrophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole typically involves a multi-component reaction. One common method includes the condensation of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in the presence of a catalyst. This reaction is often carried out in an aqueous medium under reflux conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of green chemistry principles, such as employing water as a solvent and using recyclable catalysts, is often preferred to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(2-nitrophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methyl-1-(2-nitrophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The biological activity of 3-Methyl-1-(2-nitrophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cell death in cancer cells. Additionally, the compound can inhibit specific enzymes and signaling pathways involved in inflammation and microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopyrazoles: Known for their biological activity and used in the synthesis of various pharmaceuticals.
Chromeno-pyrazoles: Similar structure but with different substituents, leading to varied biological activities.
Uniqueness
3-Methyl-1-(2-nitrophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole stands out due to the presence of the nitrophenyl group, which imparts unique redox properties and enhances its potential as an antimicrobial and anticancer agent. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound for synthetic applications .
Propiedades
Número CAS |
654650-92-7 |
|---|---|
Fórmula molecular |
C17H13N3O3 |
Peso molecular |
307.30 g/mol |
Nombre IUPAC |
3-methyl-1-(2-nitrophenyl)-4H-chromeno[4,3-c]pyrazole |
InChI |
InChI=1S/C17H13N3O3/c1-11-13-10-23-16-9-5-2-6-12(16)17(13)19(18-11)14-7-3-4-8-15(14)20(21)22/h2-9H,10H2,1H3 |
Clave InChI |
WRBMHADXAXOYGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1COC3=CC=CC=C32)C4=CC=CC=C4[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


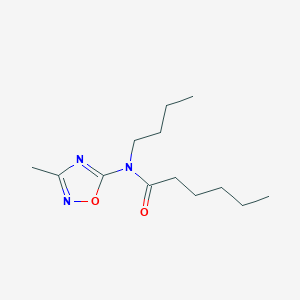
![4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12904443.png)
![(3Z)-3-[(4-chlorophenyl)methylidene]-N-(4-methylphenyl)indol-2-amine](/img/structure/B12904450.png)
![4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12904456.png)

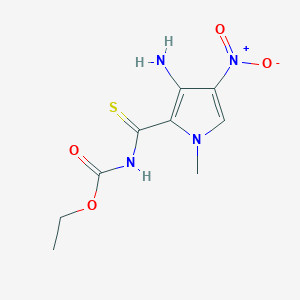


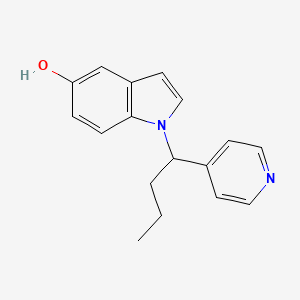
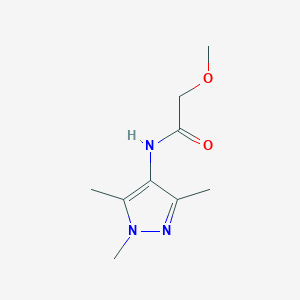
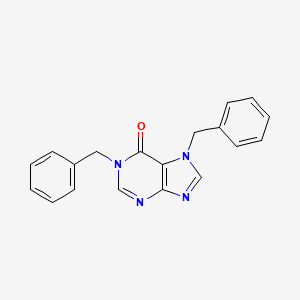
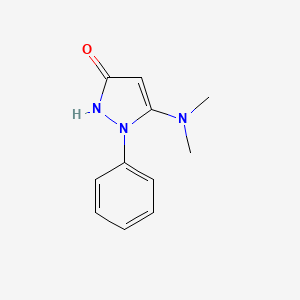
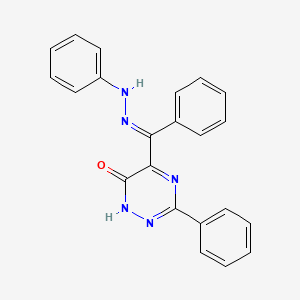
![Dimethyl 4,4'-[(2,4-dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoate](/img/structure/B12904507.png)
